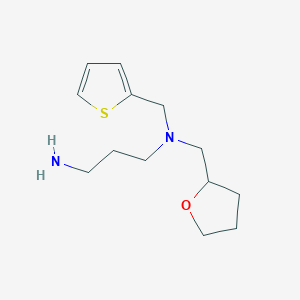
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine
Übersicht
Beschreibung
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine, also known as N-THF-2-ylmethyl-2-thienylmethyl propane-1,3-diamine (N-THF-TPMPD) is an organic compound that has been studied for its potential applications in the development of new pharmaceuticals and other biotechnological products. N-THF-TPMPD is a chiral molecule, meaning it can exist as either an enantiomer or a racemic mixture. It has been studied for its ability to act as an enzyme inhibitor and as a substrate for a range of enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
Complexation and Structural Studies
Complexation to Cadmium(II)
The tetradentate ligand derived from condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine was studied for its complexation with Cadmium(II). This complex showed a distorted octahedral geometry with hydrogen bonds in its crystal structure (Hakimi et al., 2013).
Nickel(II) Complex Synthesis
A novel thiocyanato-bridged one-dimensional polymer based on a similar ligand was synthesized, exhibiting metamagnetic properties with a Neél temperature of 3.5 K (Chattopadhyay et al., 2007).
Material Science and Polymer Research
Polymer Synthesis
The preparation of a poly(maleimide-ether) containing pendent thiophene rings via the reaction of 2-(3-thienylmethyl)-1,3-N,N'-bis(3,4-dichloromaleimido) propane showcases the application of similar ligands in advanced polymer science (Edge et al., 1992).
Adhesive Polymer Monomers
Monomers like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, synthesized from related diamines, demonstrate applications in creating adhesive polymers with improved hydrolytic stability (Moszner et al., 2006).
Biological and Medicinal Chemistry
Urease Inhibition and Anti-leishmanial Properties
Zn(II) complexes of thiophenyl and furyl-derived N,N-diamines ligands showed significant inhibitory potential against urease and effective anti-leishmanial activity (Nayab et al., 2022).
Atmospheric Interactions with Diamines
Studies on the interaction between methyl-substituted N,N,N',N'-ethylenediamines, propane-1,3-diamine, butane-1,4-diamine, and sulfuric acid suggest potential atmospheric implications, highlighting the importance of diamines in atmospheric chemistry (Elm et al., 2016).
Eigenschaften
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c14-6-3-7-15(10-12-4-1-8-16-12)11-13-5-2-9-17-13/h2,5,9,12H,1,3-4,6-8,10-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWXODPXSZZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CCCN)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
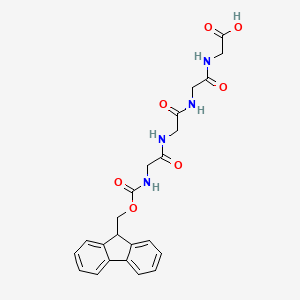
![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)
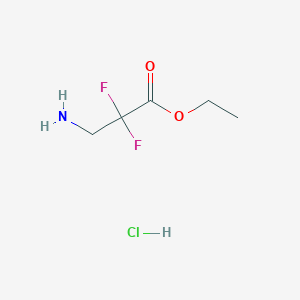
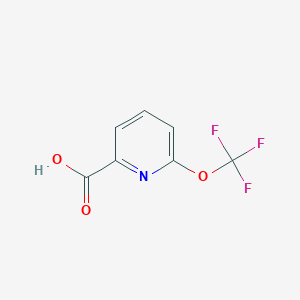
![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)
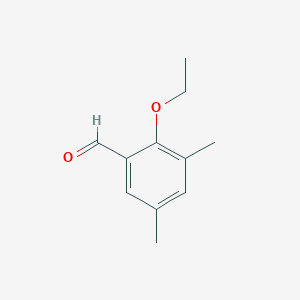
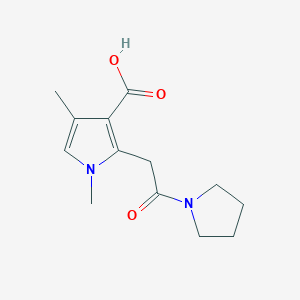
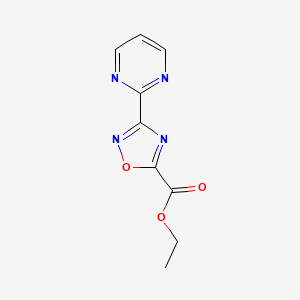
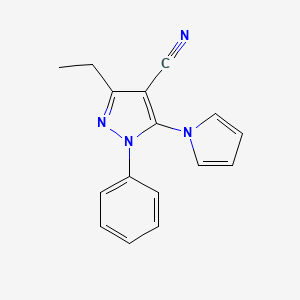
![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)
![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)